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Compound of Interest

Compound Name:
3-isopropyl-1-phenyl-1H-pyrazol-

5-ol

CAS No.: 925644-86-6

Cat. No.: B3022017 Get Quote

Executive Summary
Edaravone (MCI-186), chemically 3-methyl-1-phenyl-2-pyrazolin-5-one, is a potent free radical

scavenger approved for the treatment of Amyotrophic Lateral Sclerosis (ALS) and acute

ischemic stroke. Its therapeutic efficacy is limited by rapid renal clearance and moderate Blood-

Brain Barrier (BBB) permeability.

This technical guide analyzes the Isopropyl Analog of Edaravone, specifically identified as 1-(4-

isopropylphenyl)-3-methyl-5-pyrazolone. This structural modification introduces a lipophilic

isopropyl group at the para-position of the N-phenyl ring. This analog represents a strategic

medicinal chemistry effort to enhance lipophilicity (LogP), improve CNS bioavailability, and

modulate the electron-donating potential of the pyrazolone core to optimize radical scavenging

kinetics.

Chemical Architecture & SAR Analysis
The pharmacophore of Edaravone relies on the pyrazolone ring's ability to undergo keto-enol

tautomerism, facilitating the scavenging of hydroxyl (

) and peroxyl (

) radicals via electron transfer.
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Structural Comparison
Feature Edaravone (Parent) Isopropyl Analog (Target)

IUPAC Name
3-methyl-1-phenyl-2-pyrazolin-

5-one

1-(4-isopropylphenyl)-3-

methyl-2-pyrazolin-5-one

Molecular Formula

MW 174.20 g/mol 216.28 g/mol

Substituent Phenyl (unsubstituted)
4-Isopropylphenyl (Cumene

derivative)

Electronic Effect Neutral resonance
+I Inductive Effect (Isopropyl

group)

Predicted LogP ~1.7 - 2.0 ~3.1 - 3.5

Structure-Activity Relationship (SAR) Logic
Lipophilicity & BBB Penetration: The addition of the isopropyl group significantly increases

the partition coefficient (LogP). While Edaravone crosses the BBB, its residence time is

short. The isopropyl analog's higher lipophilicity predicts enhanced passive diffusion across

the endothelial cells of the BBB, potentially increasing brain parenchymal concentrations.

Electronic Modulation: The isopropyl group at the para-position exerts a weak positive

inductive effect (+I). In the radical scavenging mechanism, the pyrazolone nitrogen donates

an electron to neutralize reactive oxygen species (ROS). An electron-rich phenyl ring can

stabilize the resulting radical cation intermediate, theoretically lowering the ionization

potential (IP) and enhancing antioxidant potency compared to the unsubstituted parent.

Metabolic Stability: The para-position of the phenyl ring is a common site for Phase I

metabolic hydroxylation (by CYP450). Blocking this position with an isopropyl group may

shift metabolism to side-chain oxidation, potentially altering the pharmacokinetic half-life (

).

Synthesis Protocol
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The synthesis of 1-(4-isopropylphenyl)-3-methyl-5-pyrazolone follows a Knoevenagel-type

condensation cyclization, similar to the industrial synthesis of Edaravone but utilizing a

substituted hydrazine.

Reagents and Materials
Precursor A: 4-Isopropylphenylhydrazine hydrochloride (CAS: 118427-29-5)

Precursor B: Ethyl acetoacetate (CAS: 141-97-9)

Solvent: Ethanol (Absolute) or Glacial Acetic Acid

Catalyst: Piperidine (optional, for basic catalysis) or HCl (acidic conditions)

Step-by-Step Methodology
Preparation: Dissolve 4-isopropylphenylhydrazine (1.0 eq) in absolute ethanol under an inert

nitrogen atmosphere.

Addition: Dropwise add ethyl acetoacetate (1.1 eq) to the hydrazine solution at room

temperature.

Cyclization: Heat the reaction mixture to reflux (

) for 3–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

Isolation: Cool the mixture to

. The product often precipitates as an off-white solid.

Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield crystalline 1-

(4-isopropylphenyl)-3-methyl-5-pyrazolone.

Validation: Confirm structure via

-NMR (characteristic isopropyl septet at

~2.9 ppm and doublet at

~1.2 ppm).
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Synthesis Workflow Diagram
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Caption: Synthetic pathway for the Edaravone Isopropyl Analog via condensation-cyclization.

Mechanism of Action & Biological Activity[1][2]
Radical Scavenging Mechanism
The isopropyl analog operates via a Single Electron Transfer (SET) followed by Proton Transfer

(PT) mechanism, similar to Edaravone.

Tautomerism: The molecule exists in equilibrium between the keto (C=O) and enol (C-OH)

forms. The enol form is the active scavenger.

Electron Donation: The enol donates an electron to the free radical (

), forming a radical cation.

Stabilization: The radical cation is stabilized by resonance across the pyrazolone and the N-

phenyl ring. The isopropyl group (+I effect) provides additional electron density, stabilizing

this electron-deficient intermediate.

Predicted Pharmacological Profile
Antioxidant Potency: Likely comparable or slightly superior to Edaravone due to inductive

stabilization.

BBB Permeability: Significantly higher. The isopropyl group increases lipophilicity, facilitating

transport across the BBB lipid bilayer.
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Toxicity Risks: Higher lipophilicity may increase non-specific protein binding and retention in

lipid-rich tissues, necessitating rigorous toxicity screening.

Mechanistic Pathway Diagram
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Caption: Radical scavenging mechanism showing the transition from keto-enol tautomer to

oxidized product.

Experimental Validation Protocols
To validate the activity of the isopropyl analog, the following assays are mandatory.

DPPH Radical Scavenging Assay
This colorimetric assay measures the electron-donating capacity of the analog.

Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
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Sample: Prepare serial dilutions of the Isopropyl Analog (10–200

) in methanol.

Procedure: Mix 100

of sample with 100

of DPPH solution in a 96-well plate.

Incubation: Incubate in the dark at room temperature for 30 minutes.

Measurement: Measure absorbance at 517 nm.

Calculation: Calculate % Inhibition and determine

.

Self-Validation: Run standard Edaravone as a positive control. The

of the analog should be within 0.8x – 1.2x of Edaravone.

Lipophilicity (LogP) Determination via HPLC
Column: C18 Reverse-phase column.

Mobile Phase: Methanol/Water (varying ratios from 50:50 to 80:20).

Standards: Calibrate with compounds of known LogP (e.g., Toluene, Naphthalene).

Measurement: Determine the retention time (

) and calculate the capacity factor (

).

Correlation: Plot Log

vs. % Methanol to extrapolate Log

(100% water) and correlate to LogP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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